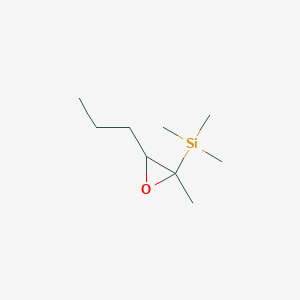
Trimethyl(2-methyl-3-propyloxiran-2-yl)silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trimethyl(2-methyl-3-propyloxiran-2-yl)silane is an organosilicon compound characterized by the presence of a silicon atom bonded to three methyl groups and an oxirane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Trimethyl(2-methyl-3-propyloxiran-2-yl)silane typically involves the reaction of an appropriate epoxide with a trimethylsilyl reagent. One common method is the reaction of 2-methyl-3-propyloxirane with trimethylchlorosilane in the presence of a base such as triethylamine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the silane.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as distillation or chromatography are employed to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Trimethyl(2-methyl-3-propyloxiran-2-yl)silane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol derivatives.
Reduction: Reduction reactions can convert the oxirane ring to a diol.
Substitution: The silicon atom can participate in nucleophilic substitution reactions, leading to the formation of new silicon-carbon bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like Grignard reagents or organolithium compounds are employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield silanol derivatives, while reduction can produce diols. Substitution reactions can lead to a variety of organosilicon compounds with different functional groups.
Applications De Recherche Scientifique
Trimethyl(2-methyl-3-propyloxiran-2-yl)silane has several scientific research applications:
Biology: The compound can be employed in the synthesis of bioactive molecules and as a protecting group for sensitive functional groups.
Industry: It is used in the production of silicone polymers, coatings, and adhesives.
Mécanisme D'action
The mechanism by which Trimethyl(2-methyl-3-propyloxiran-2-yl)silane exerts its effects involves the reactivity of the silicon atom and the oxirane ring. The silicon atom can stabilize positive charges through hyperconjugation, making it a useful intermediate in various reactions. The oxirane ring can undergo ring-opening reactions, leading to the formation of new carbon-carbon or carbon-oxygen bonds.
Comparaison Avec Des Composés Similaires
Similar Compounds
Trimethylsilane: Similar in structure but lacks the oxirane ring.
Triethylsilane: Contains ethyl groups instead of methyl groups.
Trimethoxysilane: Contains methoxy groups instead of methyl groups.
Uniqueness
Trimethyl(2-methyl-3-propyloxiran-2-yl)silane is unique due to the presence of both the silicon atom and the oxirane ring, which confer distinct reactivity and potential applications. The combination of these functional groups allows for versatile chemical transformations and the synthesis of complex molecules.
Propriétés
Numéro CAS |
65164-99-0 |
|---|---|
Formule moléculaire |
C9H20OSi |
Poids moléculaire |
172.34 g/mol |
Nom IUPAC |
trimethyl-(2-methyl-3-propyloxiran-2-yl)silane |
InChI |
InChI=1S/C9H20OSi/c1-6-7-8-9(2,10-8)11(3,4)5/h8H,6-7H2,1-5H3 |
Clé InChI |
LJGGRSKFAYYSOH-UHFFFAOYSA-N |
SMILES canonique |
CCCC1C(O1)(C)[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















